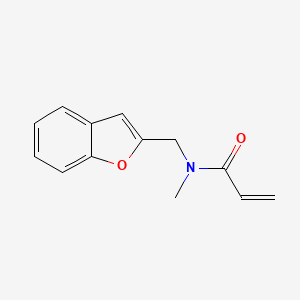

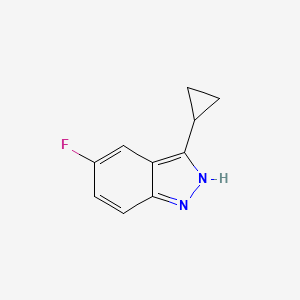

![molecular formula C12H17ClN2 B2551234 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride CAS No. 1803566-95-1](/img/structure/B2551234.png)

3-[(Pentan-2-yl)amino]benzonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone leads to the formation of a compound with a hydroxyethyl and amino substituent on the pentenone structure . Another synthesis method involves the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile, indicating that nitrile groups can be introduced into heterocyclic structures . Additionally, a one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho substituted benzonitriles suggests that amino groups can be introduced into benzonitrile structures through intramolecular ring closure .

Molecular Structure Analysis

The molecular structure of "3-[(Pentan-2-yl)amino]benzonitrile hydrochloride" would consist of a benzonitrile core with an amino group substituted at the 3-position. The amino group would be further substituted with a pentan-2-yl chain. The papers discuss compounds with similar structural features, such as the presence of amino groups attached to aromatic nitriles .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes photochemical reactions leading to cycloaddition and the formation of oxetanes . The reactivity of nitrile-containing compounds with diazonium salts to form hydrazones and subsequent cyclization to various heterocyclic structures is also noted . These reactions suggest that "this compound" could potentially undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally related compounds can be inferred. For example, the introduction of a naphthalene core to increase lipophilicity and CNS penetration indicates that structural modifications can significantly affect the physical properties and bioavailability of such compounds . The presence of an amino group and a nitrile function in the compound would likely influence its solubility, boiling point, and stability.

Aplicaciones Científicas De Investigación

Synthesis and Resolution of Amino Acids

The compound is utilized in the synthesis and resolution of specific amino acids such as L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins. This process involves heating with hydrochloric acid for hydrolysis and employs a detailed procedure for synthesis without drastic acid treatment, highlighting its role in the preparation of complex organic molecules (Shimohigashi, Lee, & Izumiya, 1976).

Organic Synthesis Reactions

Another research application is found in the field of organic synthesis, particularly in reactions involving carbanions and 3-chloro-1,2-benzisothiazole, demonstrating the compound's versatility in forming various organic structures under specific conditions (Carrington, Clarke, & Scrowston, 1971).

Catalytic Activities

The compound has also been explored for its catalytic activities. For example, new copper(II) dimers utilizing 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, derived from similar chemical structures, exhibit catalytic activity in the oxidation of cyclohexane and benzyl alcohol, indicating potential applications in catalysis and chemical synthesis (Mahmudov et al., 2010).

Corrosion Inhibition Studies

Investigations into corrosion inhibition for mild steel in acid mediums by derivatives similar to 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride provide insights into its potential application in protecting metals from corrosion, a significant issue in industrial processes (Chaouiki et al., 2018).

Structural and Magnetic Studies

Further, research into the structures of hydrochloride hydrates of related compounds offers insights into their potential application in designing new materials with specific magnetic properties, which could be useful in data storage or magnetic field manipulation technologies (Wood, Bernal, & Lalancette, 2017).

Propiedades

IUPAC Name |

3-(pentan-2-ylamino)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-3-5-10(2)14-12-7-4-6-11(8-12)9-13;/h4,6-8,10,14H,3,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGTZESRZPUXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC1=CC=CC(=C1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)

![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)

![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)

![2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2551172.png)

![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)